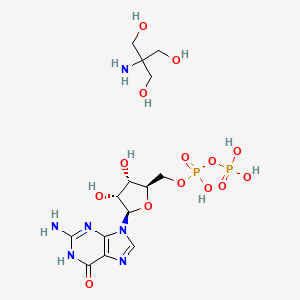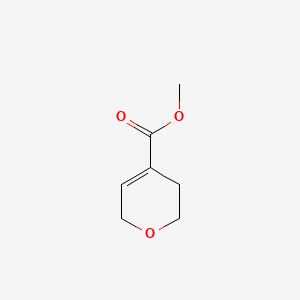
2-Ethenyl-6-methylpyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-6-methylpyridine-4-carbonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of pyridine, featuring a nitrile group at the 4-position, an ethenyl group at the 2-position, and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-6-methylpyridine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Nitrile Introduction: The nitrile group is introduced at the 4-position through a nucleophilic substitution reaction using cyanide ions.
Ethenyl Group Addition: The ethenyl group is added at the 2-position via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Methyl Group Introduction: The methyl group is introduced at the 6-position through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-6-methylpyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-6-methylpyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Ethenyl-6-methylpyridine-4-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the ethenyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinecarbonitrile: Lacks the ethenyl and methyl groups, making it less hydrophobic.
2-Ethenyl-4-pyridinecarbonitrile: Lacks the methyl group, affecting its steric properties.
6-Methyl-4-pyridinecarbonitrile: Lacks the ethenyl group, reducing its reactivity in certain reactions.
Uniqueness
2-Ethenyl-6-methylpyridine-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the methyl group increases its hydrophobicity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
108994-72-5 |
|---|---|
Molekularformel |
C9H8N2 |
Molekulargewicht |
144.177 |
IUPAC-Name |
2-ethenyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-5-8(6-10)4-7(2)11-9/h3-5H,1H2,2H3 |
InChI-Schlüssel |
RMYMCLAYFVQXTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C=C)C#N |
Synonyme |
Isonicotinonitrile, 2-methyl-6-vinyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)

![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/new.no-structure.jpg)




![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)


